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molecular formula C24H28Cl2N2O2S B8742695 1H-Imidazole-1-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-2-(3-(phenylmethoxy)propyl)- CAS No. 178980-56-8

1H-Imidazole-1-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-2-(3-(phenylmethoxy)propyl)-

Cat. No. B8742695
M. Wt: 479.5 g/mol
InChI Key: TWFYOKYRVVIOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05910506

Procedure details

To 14 ml of concentrated hydrochloric acid, 1.4 g (2.9 mmol)of the alcohol (136e)was added and the mixture was heated at 110° C. for 7 hours. After cooling, the mixture was neutralized with sodium hydrogen carbonate and extracted with ethyl acetate. The extract was washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5% methanol-ethyl acetate)to provide 300 mg (yield 26%)of 3-(5-(3,5-dichlorophenylthio)-1-(2-hydroxyethyl)-4-isopropyl-1H-imidazol-2-yl)-propan-1-ol (137d)as oil.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C([O:9][CH2:10][CH2:11][CH2:12][C:13]1[N:14]([CH2:30][CH2:31][OH:32])[C:15]([S:21][C:22]2[CH:27]=[C:26]([Cl:28])[CH:25]=[C:24]([Cl:29])[CH:23]=2)=[C:16]([CH:18]([CH3:20])[CH3:19])[N:17]=1)C1C=CC=CC=1.C(=O)([O-])O.[Na+]>>[Cl:29][C:24]1[CH:23]=[C:22]([S:21][C:15]2[N:14]([CH2:30][CH2:31][OH:32])[C:13]([CH2:12][CH2:11][CH2:10][OH:9])=[N:17][C:16]=2[CH:18]([CH3:20])[CH3:19])[CH:27]=[C:26]([Cl:28])[CH:25]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (5% methanol-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CCO)CCCO)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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